3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde

Vue d'ensemble

Description

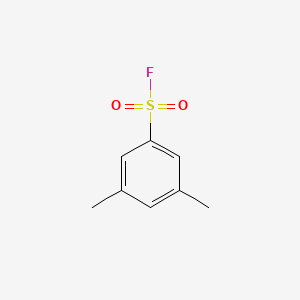

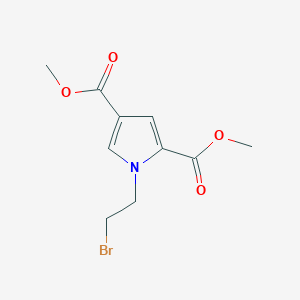

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a chemical compound with the CAS Number: 1373921-01-7 . It has a molecular weight of 222.14 . The compound is stored at ambient temperature and is in liquid form .

Molecular Structure Analysis

The InChI code for 3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde is a liquid at room temperature .Applications De Recherche Scientifique

Synthesis and Anticancer Activity

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, which are known for their anticancer properties. The research highlighted the preparation of various fluorinated benzaldehydes and their employment in the Wittig synthesis of fluoro-substituted stilbenes. These synthesized compounds, including fluoro combretastatins, demonstrated significant in vitro anticancer activities, retaining the potent cell growth inhibitory properties similar to those of Combretastatin A-4 (Lawrence et al., 2003).

Novel Copolymers Synthesis

This compound also finds application in the creation of novel copolymers. Research has described the synthesis of trisubstituted ethylenes and their copolymerization with styrene, involving monomers synthesized by the Knoevenagel condensation of ring-substituted benzaldehydes. These studies explore the composition, structure, and thermal properties of the resulting copolymers, contributing to advancements in materials science (Kharas et al., 2017).

Crystalline Fluoro-Functionalized Imines

Another significant application is in the synthesis of crystalline fluoro-functionalized imines. A study focused on synthesizing halo-functionalized crystalline Schiff base compounds, revealing the importance of intermolecular interactions and the role of fluorine atoms in stabilizing crystal packing. These compounds showed potential for nonlinear optical (NLO) applications due to their high stability and significant values of linear polarizability and second-order hyperpolarizability (Ashfaq et al., 2022).

Kinetics and Oxidation Mechanisms

Research on the kinetics and mechanism of oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium further demonstrates the versatility of fluorinated benzaldehydes. This study provides insights into the oxidation process, forming corresponding carboxylic acids, and proposes a mechanism based on observed kinetics (Malik et al., 2016).

Monodentate Transient Directing Group Assisted Synthesis

The compound also plays a role in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, using a monodentate transient directing group. This process achieves high efficiency and functional group tolerance, showing its potential in synthesizing useful quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).

Propriétés

IUPAC Name |

3-fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-7-3-2-6(10)8(5(7)4-14)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOBDUXUFBKTIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-6-methoxy-2-(trifluoromethyl)benzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405190.png)

![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)

![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)

![methyl 2-(4-fluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405205.png)

![3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405206.png)